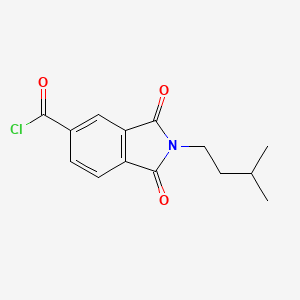
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is a chemical compound with the molecular formula C14H15NO3 It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
化学反応の分析
Types of Reactions
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by forming hydrogen bonds with the active site, thereby preventing substrate binding . The carbonyl groups play a crucial role in this interaction, facilitating the formation of stable complexes with the target molecules .
類似化合物との比較
Similar Compounds
- 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde
- 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic Acid
Uniqueness
2-Isopentyl-1,3-dioxoisoindoline-5-carbonyl Chloride is unique due to its specific structural features, such as the isoindoline nucleus and the presence of carbonyl groups at positions 1 and 3.
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C14H14ClNO3/c1-8(2)5-6-16-13(18)10-4-3-9(12(15)17)7-11(10)14(16)19/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
DCQPSNMUKSHPPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


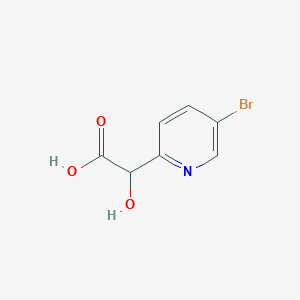
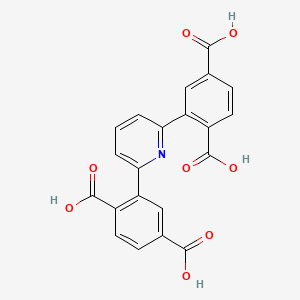
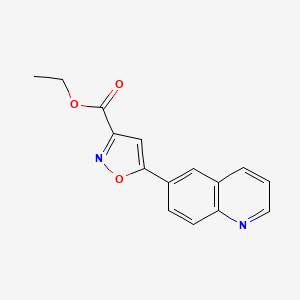



![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)

![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

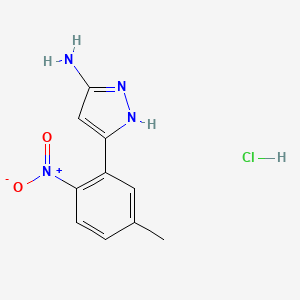
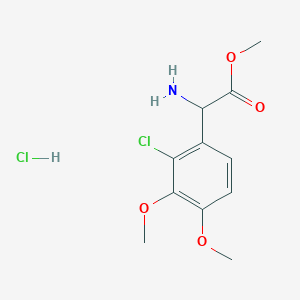
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

